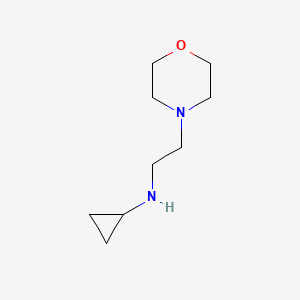

N-(2-morpholin-4-ylethyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-9(1)10-3-4-11-5-7-12-8-6-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPUZUGSYBRTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290510 | |

| Record name | N-Cyclopropyl-4-morpholineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019442-93-3 | |

| Record name | N-Cyclopropyl-4-morpholineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019442-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-4-morpholineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-morpholin-4-ylethyl)cyclopropanamine generally follows a multi-step route involving:

- Formation or procurement of the cyclopropanamine core.

- Introduction of the 2-(morpholin-4-yl)ethyl substituent via nucleophilic substitution or reductive amination.

- Purification and characterization of the final product.

The synthetic approach is designed to ensure the integrity of the cyclopropane ring, which is sensitive to harsh reaction conditions, and to achieve selective functionalization on the amine nitrogen.

Preparation of Cyclopropanamine Intermediate

The cyclopropanamine moiety can be prepared through several methods, including:

- Cyclopropanation of alkenes followed by amination.

- Reduction of cyclopropanecarboxylic acid derivatives to the corresponding amines.

- Use of cyclopropylamine hydrochloride as a starting material.

For example, acid chlorides derived from cyclopropanecarboxylic acids can be converted to amides or amines using standard coupling agents or nucleophilic substitution reactions under mild conditions to preserve the cyclopropane ring.

Introduction of the 2-(Morpholin-4-yl)ethyl Side Chain

The key functionalization step involves attaching the morpholine-containing ethyl chain to the cyclopropanamine. This can be achieved by:

- Nucleophilic substitution : Reacting cyclopropanamine with 2-(morpholin-4-yl)ethyl halides (e.g., bromides or chlorides) under basic conditions.

- Reductive amination : Condensing cyclopropanamine with 2-(morpholin-4-yl)acetaldehyde followed by reduction to form the secondary amine.

Typical reaction conditions include:

- Use of anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2).

- Bases such as triethylamine (NEt3) to neutralize generated acids.

- Inert atmosphere (N2) to prevent oxidation.

Representative Synthetic Procedure

A representative preparation method based on literature protocols is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Cyclopropanecarboxylic acid to acid chloride | Thionyl chloride (SOCl2), reflux in CH2Cl2, 3 h | Converts acid to acid chloride intermediate |

| 2. Amide formation | 8-aminoquinoline, NEt3, CH2Cl2, 0 °C to rt, 16 h | Forms amide intermediate (analogous to cyclopropanamine formation) |

| 3. Nucleophilic substitution | Cyclopropanamine + 2-(morpholin-4-yl)ethyl bromide, base, anhydrous solvent | Attaches morpholine ethyl side chain |

| 4. Purification | Silica gel chromatography | Isolates pure this compound |

This sequence ensures high purity and yield while maintaining the cyclopropane ring integrity.

Reaction Conditions and Optimization

- Temperature: Most steps are performed at 0 °C to room temperature to avoid ring strain-induced decomposition.

- Solvents: Anhydrous THF, dichloromethane, or dimethylformamide (DMF) are preferred.

- Bases: Triethylamine or sodium hydride (NaH) can be used depending on the nucleophile.

- Purification: Column chromatography using ethyl acetate/hexane mixtures is standard.

Analytical Characterization Data

Typical characterization includes:

| Technique | Data for this compound |

|---|---|

| [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) | Signals corresponding to cyclopropane protons (~0.5-1.5 ppm), morpholine ring protons (~2.5-3.8 ppm), and ethyl linker protons (~2.5-3.0 ppm) |

| [^13C NMR (100 MHz, CDCl3)](pplx://action/followup) | Cyclopropane carbons (~10-20 ppm), morpholine carbons (~50-70 ppm) |

| IR (neat film) | N-H stretch (~3300 cm⁻¹), C-N stretches (~1200-1350 cm⁻¹), cyclopropane ring vibrations |

| HRMS (ESI) | Molecular ion peak consistent with C11H20N2O (molecular weight ~192 g/mol) |

These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Cyclopropanamine, 2-(morpholin-4-yl)ethyl halide, base | SN2 | Straightforward, mild conditions | Requires good leaving group, possible side reactions |

| Reductive amination | Cyclopropanamine, 2-(morpholin-4-yl)acetaldehyde, reducing agent | Reductive amination | High selectivity, mild | Requires aldehyde precursor, possible over-reduction |

| Amide intermediate route | Cyclopropanecarboxylic acid, SOCl2, amine coupling | Acid chloride formation + amide coupling | High yield, well-established | Multiple steps, requires purification |

Research Findings and Notes

- The cyclopropane ring is sensitive to acidic and strongly nucleophilic conditions; thus, reaction parameters must be carefully controlled to prevent ring-opening.

- Morpholine-containing side chains improve solubility and pharmacokinetic properties, making this compound relevant in medicinal chemistry.

- Literature emphasizes the use of inert atmosphere and anhydrous solvents to maintain reaction efficiency and product stability.

- Purification by silica gel chromatography is effective for removing side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-morpholin-4-ylethyl)cyclopropanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules . This interaction can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Key Research Findings and Structural Insights

Morpholine-containing analogs (e.g., MN-25 in ) are often explored in CNS-targeted drug design . Benzyl Derivatives: Compounds like N-(4-methoxybenzyl)cyclopropanamine exhibit commercial viability, with established manufacturing technologies and market forecasts .

Synthetic Methodologies: Reductive Amination: Used for N-(quinolin-4-ylmethyl)cyclopropanamine (91% yield) and similar benzyl derivatives . Catalytic Hydrogenation: Applied to N-(5-chloro-2-isopropylbenzyl)cyclopropanamine, highlighting the role of platinum catalysts in selective synthesis .

Analytical and Safety Data: GC-FID Validation: N-(4-methylbenzyl)cyclopropanamine was confirmed via GC-FID, emphasizing its purity in enzymatic applications .

Biological Activity

N-(2-morpholin-4-ylethyl)cyclopropanamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a morpholine moiety, which contributes to its unique pharmacological profile. The compound's structure is critical for its interaction with biological targets.

1. Receptor Binding Affinity

The compound has been evaluated for its binding affinity to sigma receptors, particularly the σ1 receptor. Studies indicate that it exhibits significant affinity (Ki = 42 nM) for the σ1 receptor, being 36 times more selective for this receptor compared to the σ2 receptor . This selectivity suggests potential therapeutic applications in conditions where σ1 receptor modulation is beneficial.

2. Antinociceptive Effects

In preclinical studies, this compound demonstrated antinociceptive effects in formalin-induced pain models. The administration of the compound resulted in a notable reduction of nociception, indicating its potential as an analgesic agent .

The mechanisms underlying the biological activity of this compound primarily involve:

- Interaction with Sigma Receptors : The binding to σ1 receptors may mediate neuroprotective effects and influence pain pathways.

- Enzyme Inhibition : The inhibition of specific kinases could interfere with signaling pathways crucial for tumor growth and metastasis.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-morpholin-4-ylethyl)cyclopropanamine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, describes a related synthesis of N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f) using benzylamine derivatives and morpholine-containing reagents under mild conditions (room temperature, 24 hours, 62% yield). Key parameters include:

- Catalyst : Palladium or nickel catalysts for cross-coupling.

- Solvent : Dichloromethane or THF.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validation : Confirm purity via HPLC (>95%) and structural identity via -NMR (e.g., cyclopropane protons at δ 0.5–1.2 ppm, morpholine protons at δ 3.6–3.8 ppm) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ().

- Storage : Store in airtight containers at 2–8°C, away from oxidizers or strong acids .

Advanced Research Questions

Q. How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in derivatives of this compound?

- Methodology :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles and confirm cyclopropane ring geometry ( ).

- NMR Spectroscopy : -NMR can distinguish morpholine carbons (δ 45–55 ppm) from cyclopropane carbons (δ 8–12 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular formula (e.g., CHNO, [M+H] = 169.1337) .

Q. What is the role of this compound in structure-activity relationship (SAR) studies for kinase inhibitors?

- Methodology :

- Biological Assays : Test inhibition of kinases (e.g., EGFR, PI3K) using enzymatic assays (IC determination).

- Molecular Docking : Compare binding modes of the morpholine-cyclopropane motif in ATP-binding pockets (e.g., PDB: 6LU7).

- Data Interpretation : Correlate substituent effects (e.g., cyclopropane rigidity) with potency and selectivity ( ).

Q. How does this compound perform in in vivo pharmacokinetic (PK) studies, and what metabolic pathways dominate?

- Methodology :

- Animal Models : Administer radiolabeled compound (e.g., ) to rodents; collect plasma/tissue samples.

- Metabolite Profiling : Use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites.

- PK Parameters : Calculate half-life (), volume of distribution (), and clearance (CL) ().

Key Research Challenges

- Contradictions : While claims "no known hazards," reports acute oral toxicity (H302) and respiratory irritation (H335). Resolve by assuming compound-specific variations in substituents (e.g., nitro groups in vs. piperidine in ) .

- Gaps : Limited ecotoxicology data (); prioritize OECD 201/202 tests for algae/daphnia.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.